molecular formula C9H9BrO2 B13518669 4-(Bromomethyl)-2-methylbenzoic acid

4-(Bromomethyl)-2-methylbenzoic acid

Cat. No.: B13518669
M. Wt: 229.07 g/mol
InChI Key: KEMKHCWABVRKBW-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-methylbenzoic acid is an organic compound with the molecular formula C9H9BrO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-methylbenzoic acid typically involves the bromination of 2-methylbenzoic acid. One common method is the bromination of 2-methylbenzoic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures. The bromination occurs selectively at the benzylic position, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzoic acids.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoic acids with various functional groups.

    Oxidation: 4-(Carboxymethyl)-2-methylbenzoic acid.

    Reduction: 4-(Bromomethyl)-2-methylbenzyl alcohol.

Scientific Research Applications

4-(Bromomethyl)-2-methylbenzoic acid is used in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.

    Biological Studies: It is used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-methylbenzoic acid depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzylic carbon. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-2-methylbenzoic acid: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    4-(Methyl)-2-methylbenzoic acid: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.

    4-(Bromomethyl)benzoic acid: Lacks the methyl group at the 2-position, affecting its steric and electronic properties.

Uniqueness

4-(Bromomethyl)-2-methylbenzoic acid is unique due to the presence of both a bromomethyl and a methyl group on the benzene ring. This combination of substituents provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

4-(bromomethyl)-2-methylbenzoic acid

InChI

InChI=1S/C9H9BrO2/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

KEMKHCWABVRKBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CBr)C(=O)O

Origin of Product

United States

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